Macranthoside B
Overview
Description
Macranthoside B is a natural flavonoid glycoside that is found in the root of the plant Peony (Paeonia lactiflora Pall.). It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Scientific Research Applications
Anti-Tumor Activities
Macranthoside B (MB), derived from Lonicera macranthoides, has shown significant anti-tumor properties. In vitro and in vivo studies demonstrate MB's ability to inhibit the proliferation of various cancer cells. For instance, MB significantly reduced the volume and weight of xenograft tumors in mice and induced mitochondrion-mediated apoptosis in cancer cells (Wang et al., 2009). Another study focused on human ovarian cancer cells, where MB blocked cell proliferation and induced apoptosis and autophagy. This effect was mediated through the accumulation of reactive oxygen species and the activation of the AMPK/mTOR pathway (Shan et al., 2016). Additionally, MB exhibited cytotoxic effects against leukemia cell lines, particularly in HL-60 cells, indicating its potential in anti-leukemia therapy (Zhao Xing-zeng, 2010).
Pharmacokinetics Analysis
A study on this compound's pharmacokinetics used liquid chromatography-mass spectrometry for analyzing its presence in rat plasma. This research is crucial for understanding the absorption and metabolism of MB in biological systems (Chen et al., 2009).
Potential Antidepressant Effects
Research on macranthol, a related compound, indicates potential antidepressant effects. One study highlighted its role in increasing hippocampal BDNF expression, potentially useful in treating depression (Luo et al., 2015). Another study supported this, showing macranthol's ability to reduce depressive symptoms in mice, potentially through serotonergic and neuroendocrine systems (Li et al., 2013).
Mechanism of Action
Target of Action
Macranthoside B (MB) is a triterpenoid saponin extracted from Lonicera macranthoides, a traditional Chinese medicine . The primary targets of MB are the antioxidant enzymes superoxide dismutase 2 (SOD2) and glutathione peroxidase 1 (GPx1), as well as the proteins Akt and PDK1 . These targets play crucial roles in regulating oxidative stress and apoptosis in cells .
Mode of Action
MB interacts with its targets by inducing down-regulation of SOD2 and GPx1, and phosphorylation of Akt and PDK1 . This interaction promotes reactive oxygen species (ROS)-mediated apoptosis . Apoptosis is a form of programmed cell death that is crucial for maintaining cellular homeostasis.
Biochemical Pathways
The biochemical pathways affected by MB involve the Akt/PDK1 pathway and the oxidative stress pathway . Down-regulation of SOD2 and GPx1, and phosphorylation of Akt and PDK1 by MB, lead to an increase in ROS, which in turn promotes apoptosis . This indicates that MB can modulate key metabolic pathways to enhance ROS generation and induce cytotoxicity .
Result of Action
The result of MB’s action is the inhibition of cell proliferation and induction of apoptosis . Specifically, MB exposure leads to mitochondrial membrane potential (MMP) loss, increased sub-G1 accumulation, and cleavage of caspase-3 and PARP, which are reflective of apoptosis . In HeLa cells, this was further supported by the protection of sub-G1 accumulation, MMP loss, and cleavage of caspase-3 and PARP in the presence of N-acetylcysteine (NAC), a ROS inhibitor .
Biochemical Analysis
Biochemical Properties
Macranthoside B plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including superoxide dismutase 2 (SOD2), glutathione peroxidase 1 (GPx1), and the protein kinase B (Akt) pathway . These interactions are primarily involved in oxidative stress responses and apoptosis. This compound promotes reactive oxygen species (ROS)-mediated apoptosis by down-regulating SOD2 and GPx1 and phosphorylating Akt and 3-phosphoinositide-dependent protein kinase-1 (PDK1) .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation, induces mitochondrial membrane potential loss, and increases sub-G1 accumulation, leading to apoptosis . It also influences cell signaling pathways, such as the Akt/PDK1 pathway, and affects gene expression by down-regulating anti-apoptotic proteins like ubiquitin-like with PHD and ring finger domains 1 (UHRF1) and Bcl-xL . Additionally, this compound impacts cellular metabolism by promoting ROS-mediated apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It induces apoptosis by increasing oxidative stress and inhibiting the PDK1/Akt pathway . This compound binds to and down-regulates SOD2 and GPx1, leading to an accumulation of ROS . This oxidative stress triggers the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are markers of apoptosis . Furthermore, this compound down-regulates UHRF1 and Bcl-xL, enhancing its pro-apoptotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it maintains its pro-apoptotic effects over extended periods . Long-term exposure to this compound results in sustained inhibition of cell proliferation and continuous induction of apoptosis . These findings suggest that this compound has a stable and lasting impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and apoptosis . It interacts with enzymes such as SOD2 and GPx1, which are crucial for maintaining cellular redox balance . By down-regulating these enzymes, this compound disrupts the redox balance, leading to increased ROS levels and subsequent apoptosis . This modulation of metabolic pathways underscores the compound’s potential as an anticancer agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the mitochondria, where it exerts its pro-apoptotic effects . This targeted distribution enhances the compound’s efficacy in inducing apoptosis in cancer cells .
Subcellular Localization
This compound localizes to specific subcellular compartments, influencing its activity and function. It is primarily found in the mitochondria, where it induces mitochondrial membrane potential loss and promotes apoptosis . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This subcellular localization is critical for the effective execution of this compound’s pro-apoptotic functions .
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(58)41(74-44-38(64)36(62)40(28(20-55)71-44)73-43-37(63)35(61)34(60)27(19-54)70-43)39(65)45(69-23)75-42-33(59)26(57)21-68-46(42)72-31-11-12-49(4)29(50(31,5)22-56)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,47(66)67)17-15-51(24,52)6/h8,23,25-46,54-65H,9-22H2,1-7H3,(H,66,67)/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDVIKCSTOVVEA-KZFFKTSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317128 | |
Record name | Macranthoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1075.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146100-02-9 | |
Record name | Macranthoside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146100-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Macranthoside B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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